molecular formula C10H13NO4 B12589789 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene CAS No. 625119-54-2

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B12589789
CAS No.: 625119-54-2
M. Wt: 211.21 g/mol
InChI Key: PSDSXJZFSNSSIE-UHFFFAOYSA-N
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Description

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzene, characterized by the presence of ethoxy, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Ethoxy-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Ethoxy-5-methoxy-2-methyl-4-aminobenzene .

Scientific Research Applications

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-nitrobenzene: Similar structure but lacks the ethoxy and methyl groups.

    4-Nitroanisole: Contains a methoxy group but lacks the ethoxy and methyl groups.

    2-Methyl-4-nitroanisole: Similar but lacks the ethoxy group.

Uniqueness

The presence of both ethoxy and methoxy groups, along with the nitro and methyl groups, makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

625119-54-2

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1-ethoxy-5-methoxy-2-methyl-4-nitrobenzene

InChI

InChI=1S/C10H13NO4/c1-4-15-9-6-10(14-3)8(11(12)13)5-7(9)2/h5-6H,4H2,1-3H3

InChI Key

PSDSXJZFSNSSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)[N+](=O)[O-])OC

Origin of Product

United States

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